molecular formula C21H17NO3 B4975042 methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

Cat. No.: B4975042
M. Wt: 331.4 g/mol
InChI Key: UUFIOPQHDRCUCM-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a quinoline core with a benzoate ester group makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-25-21(24)15-8-6-14(7-9-15)18-12-19(23)22-20-16-5-3-2-4-13(16)10-11-17(18)20/h2-11,18H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFIOPQHDRCUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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